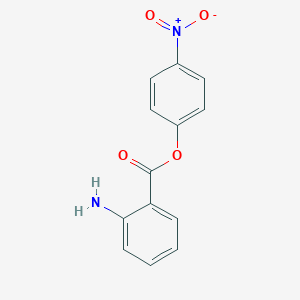

4-Nitrophenyl anthranilate

Overview

Description

4-Nitrophenyl anthranilate (4-NPA) is a synthetic aromatic compound with a wide range of applications in scientific research. It is primarily used as a fluorescent probe for the detection of biological molecules and for the study of biochemical and physiological processes. 4-NPA has been used to study the structure and function of proteins, enzymes, and other biomolecules, as well as to measure the activity of enzymes and to study their regulation. 4-NPA is also used to study the effects of drugs and other compounds on biological systems.

Scientific Research Applications

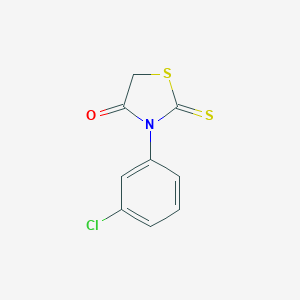

Chemical Reactions and Derivatives : Loseva and Bolotin (1972) explored the reaction of nitro-substituted anthranilic acid with p-toluenesulfonyl chloride, yielding different derivatives such as benzoxazinones and dianthranilides (Loseva & Bolotin, 1972).

Metal Ion Removal : Azarudeen et al. (2016) synthesized a functionalized synthetic resin involving anthranilic acid/4-nitroaniline/formaldehyde for the removal of hazardous metal ions. This resin was characterized and proven effective as a strong cation-exchanger for metal ion removal (Azarudeen et al., 2016).

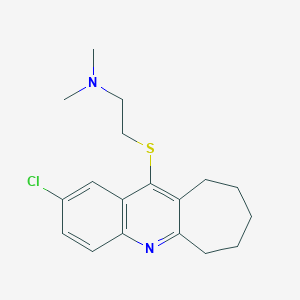

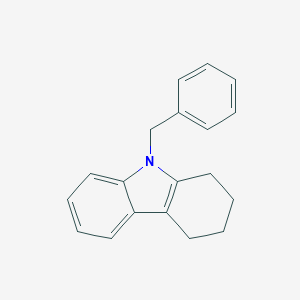

Heterocyclic Chemistry : Boulton, Ghosh, and Katritzky (1966) investigated the rearrangement of 4-acyl- and 4-iminoalkyl-benzofuroxans, leading to the synthesis of anthranil and indazole ring systems (Boulton, Ghosh, & Katritzky, 1966).

Biochemistry Applications : Hagag, Birnbaum, and Darnall (1983) studied the reaction of p-nitrophenyl anthranilate with human serum albumin, which led to insights into resonance energy transfer between specific amino acids in the protein (Hagag, Birnbaum, & Darnall, 1983).

Synthesis of Amides and Diones : Savel'ev et al. (1989) utilized 3-nitro-4-chlorocoumarin and anthranilic acid to synthesize various amides, leading to the formation of benzopyrano benzodiazepine diones (Savel'ev et al., 1989).

Catalysis Research : Gasperini et al. (2003) reported on the use of anthranilic acid in the palladium–phenanthroline catalyzed carbonylation of nitrobenzene, showing enhanced catalytic activity (Gasperini et al., 2003).

Mechanism of Action

Target of Action

4-Nitrophenyl anthranilate (NPA) is known to interact with enzymes such as α-chymotrypsin and anthranilate phosphoribosyltransferase . These enzymes play crucial roles in various biological processes. For instance, α-chymotrypsin is a digestive enzyme that breaks down proteins in the body , while anthranilate phosphoribosyltransferase is involved in the biosynthesis of tryptophan .

Mode of Action

The interaction of NPA with its targets leads to changes in their enzymatic activity. For example, NPA has been shown to inhibit the enzymatic activity of α-chymotrypsin in a photo-controlled manner . This suggests that NPA can modulate the function of its target enzymes, thereby influencing the biochemical processes they are involved in.

Biochemical Pathways

NPA affects the tryptophan biosynthesis pathway by interacting with anthranilate phosphoribosyltransferase . This enzyme catalyzes the second step in tryptophan biosynthesis, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . By interacting with this enzyme, NPA can potentially influence the production of tryptophan, an essential amino acid.

Result of Action

The molecular and cellular effects of NPA’s action are largely dependent on its interaction with target enzymes. For instance, the inhibition of α-chymotrypsin by NPA could affect protein digestion . Similarly, its interaction with anthranilate phosphoribosyltransferase could influence the biosynthesis of tryptophan , which plays a crucial role in protein synthesis and the production of serotonin, a neurotransmitter.

Action Environment

The action, efficacy, and stability of NPA can be influenced by various environmental factors. For example, the photo-controlled inhibition of α-chymotrypsin by NPA suggests that light could be a significant factor influencing NPA’s action . Additionally, factors such as pH, temperature, and the presence of other molecules could also affect the interaction of NPA with its target enzymes and its overall effectiveness.

Safety and Hazards

When handling 4-Nitrophenyl anthranilate, it is recommended to wear protective gloves, clothing, and eye/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace . If swallowed, call a poison center or doctor/physician if you feel unwell .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been used to assess the activity of these materials . This reaction is considered an important step in industrial water treatment . Future research may focus on the development of more efficient catalytic nanostructured materials for this reaction .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl anthranilate plays a role in the biosynthesis of tryptophan, a crucial amino acid . It interacts with the enzyme anthranilate phosphoribosyltransferase (AnPRT), which catalyzes the transfer of a phosphoribosyl group from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AnPRT. This enzyme is essential for some pathogens, making it an attractive target for developing new therapeutics to combat infectious diseases .

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan biosynthesis . It interacts with the enzyme AnPRT and the cofactor PRPP .

properties

IUPAC Name |

(4-nitrophenyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHJJPYCVMFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172706 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19176-60-4 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

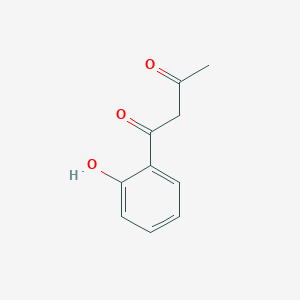

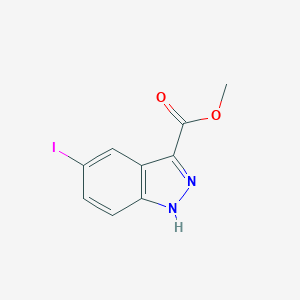

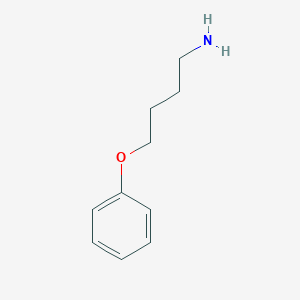

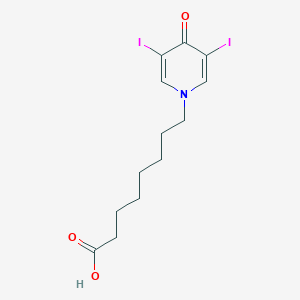

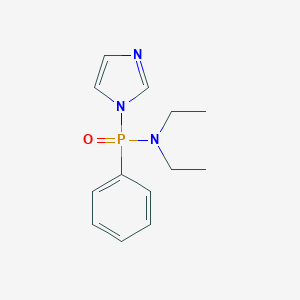

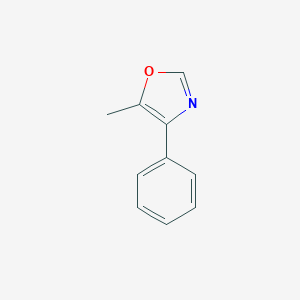

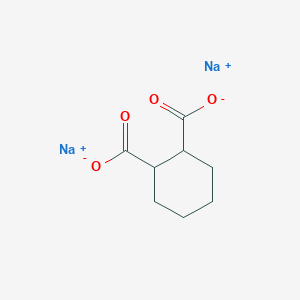

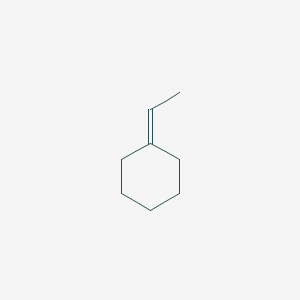

Feasible Synthetic Routes

Q & A

Q1: How does 4-nitrophenyl anthranilate interact with its target, and what are the downstream effects?

A1: this compound (NPA) is a known fluorescent probe that specifically binds to the enzymatic active site of α-chymotrypsin (CHT), a digestive enzyme. [, ] This binding allows for the study of CHT's structure and function using fluorescence techniques like Förster resonance energy transfer (FRET). [, ] While NPA's interaction with CHT doesn't have direct therapeutic effects, it's instrumental in understanding the enzyme's behavior and designing potential inhibitors. [, ] One study used NPA as a FRET donor with nickel nanoparticles conjugated to CHT, demonstrating the potential for monitoring protein structure during thermal unfolding. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research excerpts don't offer detailed spectroscopic data or specific molecular weight information for NPA. A comprehensive analysis would require consulting resources like chemical databases or published spectroscopic studies.

Q3: Can you elaborate on the material compatibility and stability of this compound and its performance and applications under various conditions?

A3: The provided research primarily focuses on NPA's application as a fluorescent probe in the context of biomolecular interactions, particularly with CHT. [, ] Therefore, detailed information about its material compatibility and stability under various conditions is not discussed in these papers.

Q4: What are the catalytic properties and applications of this compound, including its reaction mechanisms, selectivity, and uses?

A4: The research excerpts don't focus on catalytic properties of NPA itself. Instead, it utilizes NPA's fluorescent properties to study the catalytic activity of CHT. [, ] NPA's hydrolysis by CHT is often used as a model reaction to investigate the enzyme's kinetics and the impact of various factors, such as metal ions, on its activity. []

Q5: Is there any information on the structure-activity relationship (SAR) of this compound, specifically the impact of structural modifications on its activity, potency, and selectivity?

A5: The research papers provided don't discuss any structural modifications of NPA or their impact on its activity or selectivity.

Q6: Are there any studies on the stability and formulation of this compound, particularly its stability under various conditions and strategies to improve its stability, solubility, or bioavailability?

A7: The provided research focuses on utilizing NPA as a tool for studying biomolecular interactions and doesn't delve into its formulation, stability, or bioavailability aspects. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.